molecular formula C13H23NO B13269936 4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol

4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol

Cat. No.: B13269936
M. Wt: 209.33 g/mol
InChI Key: GRGSFIPWMCARJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({Bicyclo[221]heptan-2-yl}amino)cyclohexan-1-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar bicyclic compounds often involves scalable catalytic processes that can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H23NO/c15-12-5-3-11(4-6-12)14-13-8-9-1-2-10(13)7-9/h9-15H,1-8H2

InChI Key

GRGSFIPWMCARJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2CC3CCC2C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.